molecular formula C10H17N3 B3376019 3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole CAS No. 1170031-40-9

3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole

Cat. No.: B3376019
CAS No.: 1170031-40-9
M. Wt: 179.26 g/mol
InChI Key: PGMKADTWSUKVND-UHFFFAOYSA-N
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Description

3-Methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a methyl group and a pyrrolidine moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole typically involves the reaction of pyrazole with appropriate reagents to introduce the pyrrolidine and methyl groups. One common method is the reaction of pyrazole with 1-(2-pyrrolidinyl)ethyl chloride in the presence of a strong base such as sodium hydride (NaH). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the pyrrolidine ring.

  • Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized pyrazole derivatives.

  • Reduction Products: Reduced pyrrolidine derivatives.

  • Substitution Products: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3-Methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-Methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole is similar to other pyrazole derivatives, but its unique structure sets it apart. Some similar compounds include:

  • Pyrazole: The parent compound without additional substituents.

  • Methylpyrazole: Pyrazole with a methyl group.

  • Pyrrolidine derivatives: Compounds containing the pyrrolidine ring.

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

IUPAC Name

3-methyl-1-(1-pyrrolidin-2-ylethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8-5-7-13(12-8)9(2)10-4-3-6-11-10/h5,7,9-11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMKADTWSUKVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole
Reactant of Route 2
3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole
Reactant of Route 3
3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole
Reactant of Route 4
3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole
Reactant of Route 5
3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole
Reactant of Route 6
3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole

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